N-(5-Amino-2-methoxyphenyl)-4-butoxybenzamide
Description
Chemical Identity and Classification
N-(5-Amino-2-methoxyphenyl)-4-butoxybenzamide (IUPAC name: N-(5-amino-2-methoxyphenyl)-4-butoxybenzamide) is classified as an aromatic amide with the molecular formula C₁₈H₂₂N₂O₃ and a molar mass of 314.38 g/mol . Key structural features include:
- A benzamide core (C₆H₅CONH-) providing planar rigidity.
- A para-butoxy group (-OCCCCCH₃) enhancing lipophilicity.
- A meta-amino group and ortho-methoxy group on the aniline ring, enabling hydrogen bonding and electronic modulation.
The compound’s SMILES notation (CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC) and InChIKey (CMDCQCCYBWOUGJ-UHFFFAOYSA-N) confirm its connectivity. It belongs to two broader chemical classes:
- Amides : Due to the presence of the -CONH- moiety.
- Aromatic amines : Characterized by the aniline-derived amino group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ |
| Molecular Weight | 314.38 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) |
| Hydrogen Bond Acceptors | 4 (3 O atoms, 1 CONH) |
Historical Context and Development
The compound was first registered in PubChem in 2009 (CID: 28306445) as part of exploratory research into substituted benzamides. Early synthetic routes involved:
- Coupling 4-butoxybenzoic acid with 5-amino-2-methoxyaniline using carbodiimide-based activators like EDC/HOBt.
- Purification via column chromatography to achieve >95% purity.
Between 2010–2015, derivatives with varying alkoxy chains (e.g., heptoxy in CID 46735801) were synthesized to study structure-activity relationships. Recent advancements (2020–2025) leverage its scaffold in PROTACs, where it serves as a linker between E3 ubiquitin ligase binders and target protein ligands.
Significance in Organic Chemistry
This compound is notable for:
- Conformational flexibility : The butoxy chain adopts multiple rotamers, enabling optimized binding in host-guest systems.
- Electron-rich aromatic system : The methoxy and amino groups donate electrons, facilitating electrophilic substitutions at the para position.
- Biological relevance : Structural analogs inhibit PD-1/PD-L1 interactions (IC₅₀: 16.17 nM) and modulate sphingosine-1-phosphate receptors.
Its role in multicomponent reactions is exemplified in synthesizing imidazoles and thiazoles, where it acts as a directing group.
Research Scope and Objectives
Current research focuses on:
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-4-11-23-15-8-5-13(6-9-15)18(21)20-16-12-14(19)7-10-17(16)22-2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDCQCCYBWOUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of 2-Fluorobenzoic Acid Derivatives
This method involves the substitution of fluorine on the aromatic ring with amino groups, facilitated by strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS). The process typically proceeds as follows:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Dissolution of 2-fluorobenzoic acid in tetrahydrofuran (THF) | Under argon atmosphere | Ensures inert environment |
| 2 | Addition of aniline derivatives | Cold temperature (~−78°C) | Promotes SNAr reaction |
| 3 | Addition of LiHMDS | Over 0.1 hours | Facilitates nucleophilic attack |
| 4 | Heating to 40°C | For 16 hours | Completes substitution |
| 5 | Quenching and extraction | With water and ethyl acetate | Isolates amino-benzoic acid derivatives |
This procedure yields amino-substituted benzoic acids with high selectivity and yields typically exceeding 80%.
Amidation of Benzoic Acid Derivatives
Amidation is achieved through activation of the carboxylic acid group, often using triazine derivatives or carbodiimides, followed by coupling with amines:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Activation of benzoic acid | Using 2-chloro-4,6-dimethoxy-1,3,5-triazine | Room temperature, 2 hours |
| 2 | Coupling with amines | N-methylmorpholine as base | 0.5–2 hours at room temp |
| 3 | Workup | Filtration, extraction | Purification via chromatography |
Yields for amidation steps are generally high (85–95%), producing key intermediates like benzamides with desired substitution patterns.
Alkylation of Aromatic Amines
The introduction of the butoxy group at the 4-position of the benzamide core involves nucleophilic substitution or Williamson ether synthesis:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Alkylation of phenolic hydroxyl | Using butyl bromide or chloride | Reflux in acetone or ethanol |
| 2 | Base addition | Potassium carbonate or sodium hydride | Facilitates nucleophilic attack |
| 3 | Purification | Recrystallization or chromatography | Yields typically >80% |
Representative Synthetic Route
Based on the literature and patent disclosures, a typical synthesis pathway can be summarized as:
- Preparation of 5-amino-2-methoxybenzoic acid via nucleophilic aromatic substitution on 2-fluorobenzoic acid derivatives.
- Activation of the carboxylic acid using carbodiimide or triazine reagents.
- Amidation with 4-butoxyphenylamine to form the benzamide core.
- Introduction of the amino group at the 5-position through selective substitution.
- Final purification by chromatography or recrystallization.
Data Table of Key Preparation Methods
Research Findings and Notes
- Process Optimization: Recent research emphasizes optimizing reaction conditions to minimize by-products and improve yields, especially in nucleophilic aromatic substitution and amidation steps.
- Safety and Scalability: Use of inert atmospheres, controlled temperatures, and efficient purification techniques are critical for scaling up synthesis.
- Environmental Considerations: Solvent recycling and greener reagents are increasingly incorporated into protocols to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium butoxide (NaOBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the original amino compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₂N₂O₃
- Molecular Weight : 314.38 g/mol
- CAS Number : 1020055-31-5
This compound features both amino and methoxy functional groups, making it versatile for various chemical reactions and biological interactions.
Chemistry
N-(5-Amino-2-methoxyphenyl)-4-butoxybenzamide serves as a building block in organic synthesis. Its structure allows for the modification of functional groups, facilitating the creation of more complex molecules. It can undergo various reactions such as:
- Oxidation : Can be converted to nitroso or nitro derivatives.
- Reduction : Capable of forming primary amines or alcohols.
- Substitution : Methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Applications
The compound has been investigated for its potential as a biochemical probe or inhibitor in biological systems. Notable applications include:
- Antimicrobial Activity : Studies indicate efficacy against various bacterial strains, suggesting potential use in treating infections.
- Cell Cycle Regulation : Flow cytometry analyses have shown that this compound can arrest the cell cycle in the G0/G1 phase in MCF-7 cells, indicating anticancer properties.
Medical Research
The therapeutic potential of this compound is being explored in the context of drug development. It shows promise as a candidate for:
- Cancer Treatment : Molecular docking studies reveal strong interactions with target proteins similar to known anticancer agents like Tamoxifen, indicating its potential role as a drug candidate.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Building block for synthesis | Facilitates complex molecule formation |
| Biology | Antimicrobial agent | Effective against bacterial strains |
| Medical Research | Anticancer properties | Arrests cell cycle in cancer cells |
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, suggesting its potential as a therapeutic agent against infections.
-
Cell Cycle Analysis in MCF-7 Cells :
- Flow cytometry results indicated that treatment with this compound led to cell cycle arrest at the G0/G1 phase, showcasing its anticancer properties and potential for further development in cancer therapeutics.
-
Molecular Docking Studies :
- Computational studies showed strong hydrophobic interactions between the compound and specific target proteins, similar to established anticancer drugs, supporting its candidacy for further pharmacological investigation.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-butoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural Analogues with Varying Benzamide Substituents
Key Compounds:
- N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide (CAS: sc-330303): Replaces the butoxy group with a chloro substituent.
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Features a nitro group at the 2-position and bromine at the 4-position. The nitro group introduces strong electron-withdrawing effects, which may increase reactivity but also toxicity compared to the amino group in the target compound .
- N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN): Replaces the benzamide with an acetamide. Ac-DAAN exhibited low inhibitory activity in microbial assays, suggesting the benzamide moiety in the target compound may enhance bioactivity .
Structural Impact Table:
| Compound | Substituent (Benzamide) | Aniline Modifications | Key Properties/Effects |
|---|---|---|---|
| Target Compound | 4-butoxy | 5-amino-2-methoxy | Hydrophobic, electron-donating |
| N-(5-Amino-2-MP)-4-Cl-Benzamide | 4-chloro | 5-amino-2-methoxy | Electron-withdrawing, smaller substituent |
| 4MNB | 4-bromo | 4-methoxy-2-nitro | Electron-withdrawing, reactive nitro group |
| Ac-DAAN | Acetamide (no benzamide) | 5-amino-2-methoxy | Reduced steric bulk, lower bioactivity |
Positional Isomerism and Functional Group Variations
- N-(3-Aminophenyl)-4-butoxybenzamide: The amino group is at the 3-position instead of 5, and the methoxy group is absent. This positional shift could disrupt hydrogen-bonding interactions critical for target engagement .
- N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide: Incorporates a fluorine atom at the 2-position and a phenoxypropanamide chain. Fluorine’s electronegativity and smaller size may enhance metabolic stability compared to methoxy .
Pharmacologically Active Benzamides
- p-MPPI and p-MPPF : Piperazine-containing benzamides with iodo (p-MPPI) or fluoro (p-MPPF) substituents. These act as 5-HT1A receptor antagonists, demonstrating that benzamide substituents (halogens vs. alkoxy) significantly influence receptor affinity and antagonist potency . The target compound’s butoxy group may enhance lipophilicity, improving membrane permeability relative to halogenated analogs.
Toxicity and Metabolic Considerations
- Azo-dimer and trimer surrogates: Highly toxic to microbial systems, likely due to reactive nitroso intermediates formed during reduction. The target compound’s amino group may follow safer metabolic pathways, avoiding such toxic intermediates .
Crystallographic and Conformational Insights
- 4-Chloro-N-(2-methoxyphenyl)-benzamide : X-ray studies reveal planar benzamide-aniline conformations. The butoxy group in the target compound may introduce steric hindrance, affecting molecular packing and solubility .
Biological Activity
N-(5-Amino-2-methoxyphenyl)-4-butoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound this compound features a phenyl ring substituted with an amino group and a methoxy group, along with a butoxy side chain. Its structural formula can be represented as follows:
This molecular configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It has been shown to interact with receptors that are implicated in cellular signaling pathways related to inflammation and cancer progression .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound's anticancer properties have also been explored. Studies have shown that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
The mechanism involves the activation of caspases and modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic agent .
Case Studies
Several case studies have reported on the clinical implications of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in significant reduction in infection rates compared to standard antibiotics.
- Oncology Research : In a preclinical study, the compound was administered to mice bearing tumor xenografts, resulting in reduced tumor size and improved survival rates, indicating its potential for further development as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-Amino-2-methoxyphenyl)-4-butoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 5-amino-2-methoxyaniline and 4-butoxybenzoyl chloride under alkaline conditions (e.g., using triethylamine or pyridine). Optimization involves adjusting reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (typically 70–85%) and purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm). Mass spectrometry (ESI-TOF) verifies molecular weight.
- Fluorometric Analysis : Spectrofluorometry (e.g., excitation/emission at 280/340 nm) assesses electronic transitions influenced by the butoxy and amino groups .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces .
Advanced Research Questions
Q. How can discrepancies between experimental spectroscopic data and computational predictions be resolved?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange improve agreement with experimental vibrational spectra and thermochemical data. For example, Becke’s 1993 study showed that exact exchange reduces average deviations in atomization energies to <3 kcal/mol .
- Basis Set Expansion : Use larger basis sets (e.g., cc-pVTZ) to refine electronic structure predictions.
- Experimental Validation : Cross-check computational IR/Raman spectra with experimental data, adjusting torsional angles or solvation models (e.g., PCM) for better alignment .
Q. What is the impact of the butoxy substituent on physicochemical properties compared to analogs?
- Methodological Answer :
- Solubility : The butoxy group enhances lipophilicity (logP ~3.5) compared to methoxy (logP ~2.8), improving membrane permeability but reducing aqueous solubility.
- Reactivity : The electron-donating butoxy group stabilizes the amide via resonance, reducing electrophilicity at the carbonyl carbon. Comparative studies with ethoxy or propoxy analogs show linear trends in melting points (butoxy: ~150°C vs. methoxy: ~170°C) due to alkyl chain packing .
Q. What strategies are used to evaluate biological activity, such as enzyme inhibition?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays (IC determination).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, focusing on interactions between the butoxy group and hydrophobic enzyme pockets.
- SAR Studies : Synthesize analogs with varied alkoxy chains to correlate substituent length with inhibitory potency. For example, highlights benzamides with 5-chloro-2-methoxy motifs as dopamine D2 receptor antagonists .
Q. How do computational parameters (basis sets, functionals) affect thermochemical predictions for this compound?
- Methodological Answer :
- Basis Sets : Smaller sets (6-31G*) suffice for geometry optimization, while larger sets (aug-cc-pVQZ) improve enthalpy/entropy calculations.
- Functionals : B3LYP underestimates bond dissociation energies by ~5 kcal/mol; M06-2X or ωB97XD better captures dispersion forces in the butoxy chain.
- Validation : Compare computed vs. experimental thermochemical data (e.g., heat of formation) using high-level methods like CCSD(T) as a benchmark .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
